Technical Whitepaper: Physicochemical Profiling and Mechanistic Applications of Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8)
Technical Whitepaper: Physicochemical Profiling and Mechanistic Applications of Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8)
Executive Summary
In the landscape of targeted drug discovery and advanced organic synthesis, aryl carbamates occupy a privileged chemical space. Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is a highly specialized heterocyclic building block[1]. While often utilized as an intermediate in library synthesis, its structural architecture—combining a quinoline leaving group with a sterically tuned carbamate core—makes it a prototypical model for covalent enzyme inhibition. This guide dissects the physicochemical properties, self-validating synthetic workflows, and mechanistic paradigms of this compound, providing actionable insights for researchers investigating serine hydrolase inhibitors or developing novel neuroprotective agents[2].
Structural Causality and Physicochemical Profile
To deploy a molecule effectively in an assay or a synthetic route, one must understand the causality behind its structural design. CAS 100926-75-8 is not merely a random assembly of rings; every moiety serves a distinct physicochemical purpose:
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The Quinolin-6-yl Moiety: In the context of enzyme inhibition, the quinoline ring acts as an electronically tuned leaving group. The nitrogen atom in the heteroaromatic ring withdraws electron density, lowering the pKa of the corresponding conjugate acid (6-hydroxyquinoline). This ensures that the leaving group is stable enough to prevent spontaneous hydrolysis in buffer, yet reactive enough to be cleaved by a catalytic nucleophile[3].
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The Carbamate Core: This acts as a pseudo-peptide transition state mimic. It is highly resistant to non-specific proteolytic cleavage but highly susceptible to targeted attack by activated serine residues in hydrolases.
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The 2-Methoxyphenyl Group: The ortho-methoxy substitution provides essential steric bulk that dictates binding pocket selectivity, while the oxygen atom serves as a localized hydrogen-bond acceptor to anchor the molecule within a target protein's active site.
Quantitative Data Summary
All critical physicochemical parameters required for assay formulation and stoichiometric calculations are summarized below.
Table 1: Physicochemical Properties of CAS 100926-75-8
| Property | Value | Experimental / Computational Relevance |
| CAS Registry Number | 100926-75-8 | Primary identifier for compound sourcing[1]. |
| IUPAC Name | quinolin-6-yl N-(2-methoxyphenyl)carbamate | Defines exact regiochemistry of the ester linkage. |
| Molecular Formula | C₁₇H₁₄N₂O₃ | Used for exact mass calculations (M+H⁺). |
| Molecular Weight | 294.30 g/mol | Crucial for molarity calculations in dosing[1]. |
| InChI Key | DSEHCRCHAIWKOU-UHFFFAOYSA-N | Database searching and structural verification[1]. |
| H-Bond Donors/Acceptors | 1 / 4 | Predicts aqueous solubility and target binding affinity. |
| Topological Polar Surface Area | 64.3 Ų | Suggests moderate to good membrane permeability. |
Self-Validating Synthesis Workflow
As an application scientist, I enforce the principle that every experimental protocol must be a self-validating system. Relying solely on a final LC-MS readout is a reactive approach; proactive synthesis requires orthogonal, real-time validation checkpoints. The synthesis of CAS 100926-75-8 via nucleophilic addition is detailed below.
Step-by-Step Methodology: Nucleophilic Addition
Reagents: 6-Hydroxyquinoline (1.0 eq), 2-Methoxyphenyl isocyanate (1.1 eq), Triethylamine (0.1 eq), Anhydrous Dichloromethane (DCM).
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Atmospheric Control (Initiation): Dissolve 6-hydroxyquinoline in anhydrous DCM under a strict argon atmosphere.
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Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive isocyanate into a symmetric urea byproduct, which would contaminate the final yield.
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Base Catalysis: Add a catalytic amount of triethylamine (TEA) to the stirring solution.
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Causality: TEA partially deprotonates the hydroxyl group of the quinoline, significantly enhancing its nucleophilicity and accelerating the reaction kinetics at low temperatures.
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Electrophile Addition: Cool the reaction vessel to 0°C and add 2-methoxyphenyl isocyanate dropwise over 15 minutes. Allow the reaction to warm to room temperature over 2-4 hours.
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Validation Checkpoint (Real-Time): Extract a 10 µL aliquot and analyze via FT-IR spectroscopy. The protocol validates itself when the distinct, intense isocyanate stretch at ~2270 cm⁻¹ completely disappears. If the peak remains, the electrophile has not been fully consumed, dictating extended reaction time.
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Isolation and Purification: Quench the reaction with saturated aqueous NH₄Cl. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure CAS 100926-75-8.
Fig 1. Synthesis workflow of CAS 100926-75-8 via nucleophilic addition.
Mechanistic Paradigm: Covalent Serine Hydrolase Inhibition
In biological screening, particularly within Rattus norvegicus models (ChEMBL Target ID: CHEMBL376)[2], quinolinyl carbamates are frequently deployed to probe the endocannabinoid system, specifically targeting enzymes like Fatty Acid Amide Hydrolase (FAAH)[3].
Unlike competitive inhibitors that continuously associate and dissociate from the target, aryl carbamates function as mechanism-based covalent inhibitors .
The Causality of Inhibition
When CAS 100926-75-8 enters the active site of a serine hydrolase, the enzyme misidentifies the carbamate as a standard amide substrate. The catalytic serine residue executes a nucleophilic attack on the carbamate carbonyl. Because the quinolin-6-yl group is an excellent leaving group, the tetrahedral intermediate rapidly collapses, expelling 6-hydroxyquinoline. The enzyme is left with a covalently attached 2-methoxyphenylcarbamoyl group on its catalytic serine, rendering it completely inactive.
Fig 2. Mechanism of serine hydrolase covalent inhibition by quinolinyl carbamates.
Experimental Protocol: Self-Validating Enzyme Inhibition Assay
To test the efficacy of CAS 100926-75-8 against a target hydrolase, a standard fluorescence assay is insufficient without a mechanism to prove covalent binding. The following protocol incorporates a "jump-dilution" validation step.
Step-by-Step Methodology: Jump-Dilution Kinetic Assay
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Pre-Incubation: Incubate 10 nM of recombinant target enzyme with a high concentration (10 µM) of CAS 100926-75-8 in assay buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA) for 30 minutes at 37°C to allow complete carbamylation.
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Baseline Measurement: In a parallel well, incubate the enzyme with a DMSO vehicle control to establish maximum uninhibited velocity ( Vmax ).
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The Jump-Dilution (Validation Checkpoint): Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing a saturating concentration of a fluorogenic substrate (e.g., AMC-arachidonoyl amide).
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Causality & Logic: If the inhibitor is merely a competitive, non-covalent binder, the massive dilution will cause the inhibitor to dissociate, and enzymatic activity will rapidly recover. Because CAS 100926-75-8 forms a covalent bond, the enzyme will remain inactive despite the dilution, mathematically validating the irreversible mechanism of action.
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Kinetic Readout: Monitor fluorescence (Ex/Em = 340/460 nm) continuously for 60 minutes. Calculate the pseudo-first-order inactivation rate constant ( kobs ).
References
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Target: Rattus norvegicus (CHEMBL376) Source: ChEMBL - EMBL-EBI URL:[Link]
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Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH) Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]
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Synthesis of Carbamates Source: Organic Chemistry Portal URL:[Link]
